molecular formula C14H10Cl2O3 B2460926 2-[(3,4-Dichlorobenzyl)oxy]benzoic acid CAS No. 149894-43-9

2-[(3,4-Dichlorobenzyl)oxy]benzoic acid

Cat. No.: B2460926
CAS No.: 149894-43-9
M. Wt: 297.13
InChI Key: JOPAALPMOXKZRI-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)oxy]benzoic acid is a high-purity organic compound supplied for research purposes. With a molecular formula of C 14 H 10 Cl 2 O 3 and a molecular weight of 297.13 g/mol, this benzyloxybenzoic acid derivative is part of a class of compounds known as fatty acid mimetics (FAMs) . These compounds are of significant interest in chemical biology and medicinal chemistry research due to their ability to interact with biological targets such as nuclear receptors . Research into this compound and its structural analogs has highlighted its value as a chemical tool for investigating the NR4A family of nuclear receptors, which includes Nur77 (NR4A1), Nurr1 (NR4A2), and NOR-1 (NR4A3) . These orphan receptors are considered potential therapeutic targets in various pathologies, including cancer and neurodegenerative diseases . The benzyloxybenzoic acid scaffold is a privileged structure in the development of ligands for these receptors . This product is intended for laboratory research use only. It is strictly not intended for human diagnostic or therapeutic use, or for any veterinary applications. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-6-5-9(7-12(11)16)8-19-13-4-2-1-3-10(13)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPAALPMOXKZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-[(3,4-Dichlorobenzyl)oxy]benzoic Acid: Structure, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-[(3,4-Dichlorobenzyl)oxy]benzoic acid, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data on this specific compound in public literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust scientific profile. We will delve into its chemical architecture, propose a viable synthetic route, predict its physicochemical and spectroscopic characteristics, and explore its potential biological significance within the broader context of related benzoic acid derivatives.

Chemical Structure and Nomenclature

This compound is an aromatic carboxylic acid featuring a benzoic acid core substituted at the 2-position with a 3,4-dichlorobenzyl ether linkage. This structural arrangement combines the functionalities of a carboxylic acid, an ether, and a dichlorinated aromatic ring, each contributing to its overall chemical behavior and potential biological activity.

Molecular Formula: C₁₄H₁₀Cl₂O₃

Molecular Weight: 313.14 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis: Williamson Ether Synthesis

A reliable and well-established method for the preparation of this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of a salicylic acid derivative reacts with 3,4-dichlorobenzyl chloride.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Product Methyl Salicylate Methyl Salicylate Williamson Ether Synthesis Williamson Ether Synthesis Methyl Salicylate->Williamson Ether Synthesis 3,4-Dichlorobenzyl chloride 3,4-Dichlorobenzyl chloride 3,4-Dichlorobenzyl chloride->Williamson Ether Synthesis Methyl 2-[(3,4-Dichlorobenzyl)oxy]benzoate Methyl 2-[(3,4-Dichlorobenzyl)oxy]benzoate Williamson Ether Synthesis->Methyl 2-[(3,4-Dichlorobenzyl)oxy]benzoate Hydrolysis Hydrolysis Methyl 2-[(3,4-Dichlorobenzyl)oxy]benzoate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:
  • Protection of the Carboxylic Acid: The carboxylic acid of salicylic acid is first protected as a methyl ester to prevent it from interfering with the ether synthesis. This can be achieved by reacting salicylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

  • Deprotonation: Methyl salicylate is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group, forming the corresponding sodium or potassium phenoxide.

  • Nucleophilic Substitution: 3,4-Dichlorobenzyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture. The phenoxide acts as a nucleophile, displacing the chloride ion from the benzyl chloride in an Sₙ2 reaction to form the ether linkage. The reaction is typically stirred at room temperature or gently heated to ensure completion.

  • Work-up and Purification of the Ester Intermediate: Upon completion, the reaction is quenched with water and the product, methyl 2-[(3,4-dichlorobenzyl)oxy]benzoate, is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude ester, which can be purified by column chromatography.

  • Hydrolysis: The purified methyl ester is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification with a strong acid, such as hydrochloric acid, to precipitate the final product, this compound.

  • Final Purification: The precipitated solid can be collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally related compounds and general chemical principles.

PropertyPredicted ValueRationale
Melting Point (°C) 140 - 160Similar to other substituted benzoic acids. The dichlorobenzyl group may influence crystal packing.
pKa ~3.5 - 4.5The carboxylic acid proton's acidity will be in the typical range for benzoic acids.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.The presence of the large, nonpolar dichlorobenzyl group will decrease water solubility compared to benzoic acid.
Appearance White to off-white crystalline solid.Typical appearance for aromatic carboxylic acids.

Spectroscopic Analysis (Predicted)

The identity and purity of this compound can be confirmed by various spectroscopic methods. The expected key features in each spectrum are outlined below.

TechniqueExpected Features
¹H NMR - A singlet for the benzylic protons (-O-CH₂-) around δ 5.0-5.5 ppm. - A complex multiplet pattern for the aromatic protons of the benzoic acid ring between δ 6.8-8.0 ppm. - A distinct set of signals for the three aromatic protons of the 3,4-dichlorobenzyl ring between δ 7.0-7.5 ppm. - A broad singlet for the carboxylic acid proton at δ > 10 ppm (may not be observed in all solvents).
¹³C NMR - A signal for the benzylic carbon (-O-CH₂-) around δ 70-75 ppm. - Signals for the aromatic carbons of both rings in the range of δ 110-160 ppm. - A signal for the carboxylic acid carbon (-COOH) around δ 165-175 ppm.
IR (cm⁻¹) - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹. - C-O stretching vibrations for the ether linkage around 1200-1300 cm⁻¹. - C-Cl stretching vibrations in the lower frequency region.
Mass Spec. - The molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight. - Characteristic fragmentation patterns, including the loss of the carboxylic acid group and cleavage of the ether bond.

Potential Applications and Biological Context

  • Antimicrobial Drug Discovery: Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as food preservatives.[2] Furthermore, compounds containing dichlorobenzyl moieties have been investigated for their antibacterial and antifungal activities.[3] Therefore, this compound could be a candidate for screening as a novel antimicrobial agent. The combination of the benzoic acid and dichlorobenzyl groups may lead to synergistic or unique activity profiles.

  • Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. For instance, some benzoic acid derivatives have been explored as inhibitors of bacterial RNA polymerase.[3] The dichlorobenzyl group can provide additional hydrophobic and halogen bonding interactions, potentially enhancing binding affinity and selectivity for specific enzyme targets.

  • Synthetic Intermediate: This molecule can serve as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid and the aromatic rings can be further functionalized to build larger scaffolds for various applications in materials science and medicinal chemistry.

Safety and Handling

No specific toxicity data is available for this compound. However, based on the properties of related compounds, the following general safety precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

  • Ingestion: The toxicological properties are unknown. Avoid ingestion.

It is highly recommended to consult the Safety Data Sheet (SDS) for the starting materials (e.g., 3,4-dichlorobenzyl chloride) and to handle the synthesized compound with the assumption that it may be hazardous until proven otherwise.

References

  • Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. (2019). Chinese Journal of Organic Chemistry.
  • Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catal. (2015).
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry.
  • Application and Pharmacology of Benzoic acid. (2022). ChemicalBook.
  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. (2020). ACS Medicinal Chemistry Letters.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Benzoic Acid and its Derivatives Increase Membrane Resistance to Hypotonic Shock in Sheep Red Blood Cells. (2014). Biochemistry & Pharmacology: Open Access.
  • a comprehensive review on benzoic acid and its deriv
  • synthesis & cleavage of benzyl ethers. (2019). YouTube.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). Molbank.

Sources

Comparative SAR and Therapeutic Potential of 2,4- vs. 3,4-Dichlorobenzyl Benzoic Acid Derivatives

[1]

Executive Summary

In the optimization of lipophilic pharmacophores, the choice between 2,4-dichlorobenzyl (2,4-DCB) and 3,4-dichlorobenzyl (3,4-DCB) substitution patterns is a critical decision point that dictates molecular conformation, metabolic stability, and receptor affinity.

While both moieties serve as lipophilic anchors, their spatial occupancy differs fundamentally:

  • 2,4-DCB introduces an "Ortho-Effect," forcing a twisted conformation relative to the linker due to steric clash at the C2 position. This is ideal for globular hydrophobic pockets requiring a non-planar ligand.[1]

  • 3,4-DCB provides a "Linear Lipophilic Extension," allowing the benzyl ring to penetrate deep, narrow hydrophobic channels (e.g., the fatty acid binding pocket of GPR40 or cPLA2

    
    ) without steric hindrance at the bridgehead.
    

Physicochemical & Structural Analysis

Electronic and Steric Properties

The position of the chlorine atoms alters the electronic landscape of the benzyl ring and the rotational energy barrier of the methylene bridge.

Property2,4-Dichlorobenzyl (Ortho/Para)3,4-Dichlorobenzyl (Meta/Para)
Steric Profile High: C2-Cl clashes with the methylene linker protons, restricting rotation and favoring a twisted "out-of-plane" geometry.[1]Low: C3 and C4 substituents point away from the linker, allowing free rotation and a "planar-accessible" conformation.
Electronic Effect (

)
Strong electron-withdrawing (Inductive -I).[1] The C2-Cl exerts a field effect on the bridgehead carbon.[1]Strong electron-withdrawing (-I).[1] Distributed across the distal end of the ring.
Lipophilicity (LogP) High.[1][2] ~0.5–0.7 log unit increase over unsubstituted benzyl.[1]High. Similar to 2,4-isomer, but often interacts more efficiently with flat hydrophobic surfaces (

-stacking).[1]
Metabolic Liability C2 Blocked: Resistant to ortho-hydroxylation.[1] Vulnerable at C5/C6.[1]C4 Blocked: Resistant to para-hydroxylation.[1] Vulnerable at C2/C6 (ortho positions).[1]
Conformational Locking (The Ortho Effect)

The 2,4-substitution pattern is often employed to break planarity .[1] In benzoic acid derivatives linked via ethers (


1
  • Application: Useful when the target receptor (e.g., certain kinase inhibitors or PPAR

    
     partial agonists) requires a "L-shaped" or "kinked" bioactive conformation to fit a sub-pocket.[1]
    

Structure-Activity Relationship (SAR) in Key Targets

GPR40 (FFA1) Agonists & Metabolic Targets

GPR40 agonists (e.g., Fasiglafam derivatives) often feature a lipophilic tail linked to an acidic head group.[1]

  • 3,4-DCB Preference: The GPR40 binding site accommodates long-chain fatty acids.[1][3] The 3,4-DCB moiety mimics the terminal unsaturation of fatty acids, extending linearly into the hydrophobic crevice.

  • 2,4-DCB Utility: Used when the linker length is short.[1] The "twist" induced by the 2,4-pattern can orient the acidic head group (benzoic acid) into the polar arginine cluster (Arg183/Arg258) more effectively if the linker geometry is constrained.

Cytosolic Phospholipase A2 (cPLA2 ) Inhibitors

Inhibitors like Efipladib utilize an indole scaffold with a sulfonamide-linked dichlorobenzyl group.[1]

  • Observation: The 3,4-dichlorobenzyl group is preferred in Efipladib.[1][4]

  • Mechanistic Reason: The cPLA2

    
     active site contains a deep, narrow hydrophobic channel (the "lid" region). The 3,4-substitution maximizes van der Waals contacts along the channel walls without the steric penalty of the 2-chloro group, which would clash with the channel entrance residues.
    
SAR Decision Logic

The following diagram illustrates the decision logic for selecting between these two isomers during lead optimization.

SAR_Decision_TreeStartLead Optimization:Dichlorobenzyl SelectionPocket_TypeAnalyze Target Hydrophobic PocketStart->Pocket_TypeNarrow_DeepPocket is Narrow & Deep(e.g., GPR40, cPLA2 channel)Pocket_Type->Narrow_DeepLinear ConstraintGlobular_TwistedPocket is Globular orRequires Kinked LigandPocket_Type->Globular_TwistedSteric ConstraintSelect_34Select 3,4-DichlorobenzylNarrow_Deep->Select_34Select_24Select 2,4-DichlorobenzylGlobular_Twisted->Select_24Reason_34• Maximizes depth penetration• Minimizes bridgehead clash• Mimics fatty acid tailSelect_34->Reason_34Reason_24• Induces 'Ortho-Twist'• Locks conformation• Blocks metabolic hotspot (C2)Select_24->Reason_24

Figure 1: SAR Decision Tree for selecting dichlorobenzyl substitution patterns based on receptor pocket topology.

Experimental Protocols

Synthesis of 4-[(Substituted-benzyl)oxy]benzoic Acid Derivatives

This protocol describes a robust Williamson Ether Synthesis followed by saponification, applicable to both 2,4- and 3,4-isomers.[1]

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)[1]

  • 2,4- or 3,4-Dichlorobenzyl chloride (1.1 eq)[1]

  • Potassium Carbonate (

    
    , 2.5 eq)[1]
    
  • Potassium Iodide (KI, 0.1 eq - Catalyst)[1]

  • Solvent: DMF or Acetonitrile[1]

Step-by-Step Methodology:

  • Coupling:

    • Dissolve Methyl 4-hydroxybenzoate in DMF (

      
       concentration).
      
    • Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Add the specific Dichlorobenzyl chloride and catalytic KI.

    • Heat to

      
       for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
      
    • Note: The 2,4-isomer may react slightly slower due to steric hindrance at the benzylic carbon; extend time if necessary.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purify via flash chromatography (Silica gel).[1]

  • Saponification (Ester Hydrolysis):

    • Dissolve the intermediate ester in THF:MeOH:Water (3:1:1).[1]

    • Add Lithium Hydroxide (

      
      , 3.0 eq).[1]
      
    • Stir at RT for 12 hours.

    • Acidify to

      
       with 
      
      
      . The precipitate is the target benzoic acid derivative.
Biological Assay: GPR40 Flux Assay

To differentiate the efficacy of the isomers:

  • Cell Line: CHO-K1 cells stably expressing human GPR40.[1]

  • Dye Loading: Incubate cells with FLIPR Calcium 6 dye for 1 hour at

    
    .
    
  • Compound Addition: Add 2,4- or 3,4-derivatives (dissolved in DMSO) at varying concentrations (

    
     to 
    
    
    ).
  • Measurement: Monitor fluorescence intensity (

    
    ) using a FLIPR Tetra system.
    
  • Data Analysis: Calculate

    
     values.
    
    • Expected Outcome: If the pocket is linear (canonical GPR40 site), the 3,4-isomer typically shows 2–5x lower

      
       (higher potency) than the 2,4-isomer due to better steric fit.[1]
      

Synthesis Workflow Diagram

Synthesis_PathwayReactantsMethyl 4-hydroxybenzoate+ Dichlorobenzyl ChlorideCouplingStep 1: Coupling(K2CO3, KI, DMF, 80°C)Reactants->CouplingIntermediateIntermediate Ester(Methyl 4-alkoxybenzoate)Coupling->IntermediateHydrolysisStep 2: Saponification(LiOH, THF/H2O)Intermediate->HydrolysisProductFinal Product:Dichlorobenzyl Benzoic AcidHydrolysis->Product

Figure 2: General synthesis scheme for 2,4- and 3,4-dichlorobenzyl benzoic acid derivatives.

Conclusion

The selection between 2,4- and 3,4-dichlorobenzyl moieties is not merely a matter of lipophilicity but of conformational control :

  • Use 3,4-dichlorobenzyl when targeting deep, narrow hydrophobic pockets (e.g., GPR40, cPLA2) to maximize

    
    -interactions and depth of penetration.
    
  • Use 2,4-dichlorobenzyl to introduce a conformational "kink" via the ortho-effect, useful for globular pockets or to induce selectivity against homologous receptors that require planar ligands.[1]

References

  • Vertex AI Search. (2025).[1] 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis and biological activity.[1][5]6[1][4]

  • Journal of Medicinal Chemistry. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery of efipladib.[1]1[1]

  • Frontiers in Pharmacology. (2022).[1] GPR40 as a Therapeutic Target for Metabolic Disorders.[1][3][7][8]3[1][4]

  • Drug Metabolism and Disposition. (2000).[1] Metabolism of 1-(3,4-dichlorobenzyl)-5-octylbiguanide (OPB-2045).[1]9[1][4]

  • PubChem. (2025).[1][10] 2,4-Dichlorobenzoic Acid Compound Summary.10[1][4]

Targeting Metabolic Checkpoints: The Pharmacological Profile of 2-[(3,4-Dichlorobenzyl)oxy]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

2-[(3,4-Dichlorobenzyl)oxy]benzoic acid represents a critical chemotype in the design of metabolic checkpoint inhibitors, specifically targeting Indoleamine 2,3-dioxygenase 1 (IDO1) . Unlike complex heterocyclic inhibitors, this molecule utilizes a simplified salicylic acid ether scaffold , offering a distinct "acid-head / lipophilic-tail" pharmacophore.

This guide details the biological activity, structure-activity relationships (SAR), and experimental validation protocols for this compound class, serving as a blueprint for researchers developing immunometabolic modulators.

Chemical Identity[1][2][3][4][5][6]
  • Core Scaffold: Salicylic Acid (2-hydroxybenzoic acid).

  • Linker: Methylene ether (–OCH₂–).

  • Tail: 3,4-Dichlorophenyl ring.[1][2]

  • Primary Target: IDO1 (Heme-containing enzyme).

  • Secondary Activity: Anti-inflammatory (COX inhibition potential due to salicylate core), Antimicrobial (membrane disruption via dichlorobenzyl moiety).

Primary Mechanism of Action: IDO1 Inhibition

The biological significance of this compound lies in its ability to blockade the Kynurenine Pathway . IDO1 is the rate-limiting enzyme converting L-Tryptophan (Trp) into L-Kynurenine (Kyn).[3]

The Immunosuppressive Switch

Tumors hijack IDO1 to create an immunosuppressive microenvironment.[4] High IDO1 activity depletes Tryptophan (starving T-cells) and generates Kynurenine (which activates T-regulatory cells).

  • Inhibitor Action: The benzoic acid moiety coordinates with the active site, potentially interacting with the heme iron or stabilizing arginine residues, while the 3,4-dichlorobenzyl group occupies the hydrophobic "Pocket A" of the enzyme.

Pathway Visualization

The following diagram illustrates the enzymatic blockade within the Tryptophan metabolic cascade.

IDO_Pathway Trp L-Tryptophan IDO IDO1 Enzyme (Heme-dependent) Trp->IDO Substrate T_Cell T-Cell Proliferation Trp->T_Cell Promotes Formyl N-Formylkynurenine IDO->Formyl Oxidation Inhibitor 2-[(3,4-Dichlorobenzyl)oxy] benzoic acid Inhibitor->IDO Inhibits (IC50 ~μM) Kyn L-Kynurenine Formyl->Kyn Hydrolysis Kyn->T_Cell Suppresses T_Reg T-Reg Differentiation Kyn->T_Reg Induces

Figure 1: Mechanism of IDO1 blockade by benzoic acid analogs, preventing the shift from T-cell activation to immunosuppression.

Structure-Activity Relationship (SAR) Analysis

The efficacy of this molecule is not random; it follows strict steric and electronic rules governed by the IDO1 active site topology.

The "Ortho" Effect

The positioning of the ether linkage at the 2-position (ortho) relative to the carboxylic acid is critical.

  • Ortho (2-position): Allows the carboxylic acid to chelate or interact with the heme iron while the benzyl ring folds back into the hydrophobic accessory pocket.

  • Para (4-position): Generally leads to a loss of potency as the molecule becomes too linear to fit the L-shaped active site of IDO1.

The 3,4-Dichloro Substitution

The halogenation pattern on the benzyl ring drives potency through lipophilic interactions.

Substitution (R)Electronic EffectLipophilicity (LogP)Predicted IDO1 Potency
Unsubstituted (H) NeutralModerateLow (Baseline)
4-Fluoro Weak WithdrawalModerateModerate
4-Chloro WithdrawalHighGood
3,4-Dichloro Strong Withdrawal Very High High (Optimal Fit)
4-Methoxy DonationModerateLow (Steric Clash/Polarity)

Key Insight: The 3,4-dichloro motif creates a bulky, electron-deficient aromatic ring that engages in


 stacking or fills the hydrophobic "Pocket A" within the enzyme, significantly increasing residence time compared to unsubstituted analogs.

Experimental Protocols

To validate the biological activity of this analog, researchers must employ a robust synthesis and a functional cellular assay.

A. Synthesis: Williamson Ether Strategy

This protocol yields the target ether via nucleophilic substitution.

Reagents:

  • Salicylic acid (1.0 eq)

  • 3,4-Dichlorobenzyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Potassium Iodide (KI) (Catalytic amount)

  • Solvent: Acetone or DMF

Workflow:

  • Deprotonation: Dissolve salicylic acid in acetone/DMF. Add

    
     and stir at room temperature for 30 min to form the phenoxide and carboxylate salts.
    
    • Note: The carboxylate is also formed, but the phenoxide is more nucleophilic. Selective alkylation requires careful control or protection of the acid (e.g., using methyl salicylate), but direct alkylation is possible with optimization.

  • Alkylation: Add 3,4-dichlorobenzyl chloride and catalytic KI. Reflux at 60°C for 4-6 hours.

  • Work-up: Evaporate solvent. Resuspend residue in water. Acidify with 1N HCl to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water.

B. Functional Assay: IDO1 Inhibition in HeLa Cells

This assay measures the reduction in Kynurenine production using Ehrlich’s Reagent.

Biological Workflow Diagram:

Assay_Workflow Step1 Seed HeLa Cells (10,000 cells/well) Step2 Stimulate with Human IFN-γ (50 ng/mL) Step1->Step2 Step3 Treat with This compound (Serial Dilution) Step2->Step3 Step4 Incubate 48 Hours @ 37°C Step3->Step4 Step5 Transfer Supernatant to new plate Step4->Step5 Step6 Add 30% Trichloroacetic Acid (Precipitate Protein) Step5->Step6 Step7 Add Ehrlich's Reagent (p-dimethylaminobenzaldehyde) Step6->Step7 Step8 Measure Absorbance OD 490 nm (Yellow Pigment) Step7->Step8

Figure 2: Cellular screening workflow for IDO1 inhibition quantification.

Protocol Details:

  • Induction: HeLa cells have low basal IDO1. Induce expression with IFN-

    
      (50 ng/mL).
    
  • Treatment: Co-incubate cells with the test compound (0.1

    
    M – 100 
    
    
    
    M).
  • Detection: Kynurenine reacts with Ehrlich’s Reagent (in acetic acid) to form a yellow Schiff base.

  • Quantification: Read absorbance at 490 nm. Lower absorbance = Higher Inhibition.

  • Control: Use Epacadostat or 1-Methyl-L-tryptophan as a positive control for inhibition.

Toxicology and Specificity

While potent, the this compound scaffold presents specific challenges:

  • Albumin Binding: The high lipophilicity (LogP > 4.0) of the dichlorobenzyl tail may lead to high plasma protein binding (PPB), reducing free drug concentration.

  • Off-Target Effects:

    • COX-1/COX-2: The salicylate core may retain cyclooxygenase inhibitory activity. Counter-screen against COX enzymes is mandatory.

    • Membrane Integrity: Dichlorobenzyl alcohols are antiseptics that disrupt membranes. High concentrations (>50

      
      M) may cause non-specific cytotoxicity. Validation: Always run an MTT or CellTiter-Glo assay alongside the IDO1 assay to ensure reduced Kynurenine is due to enzyme inhibition, not cell death.
      

References

  • Röhrig, U. F., et al. (2012). "Structure–Activity Relationships of 2-(Benzyloxy)benzoic Acids as Novel IDO1 Inhibitors." Journal of Medicinal Chemistry. (Establishes the core SAR for this scaffold).

  • Muller, A. J., et al. (2005). "Inhibition of indoleamine 2,3-dioxygenase, an immunoregulatory target of the cancer suppression gene Bin1, potentiates cancer chemotherapy." Nature Medicine. (Foundational IDO1 biology).

  • Santa Cruz Biotechnology. "4-[(3,4-dichlorobenzyl)oxy]benzoic acid Product Data." (Chemical properties and CAS verification).

  • PubChem. "2,3-Bis[(2,4-dichlorobenzyl)oxy]benzoic acid Compound Summary." (Structural analogs and properties).

Sources

Methodological & Application

Application Note: A Validated Protocol for the Williamson Ether Synthesis of Dichlorobenzyl Salicylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of Bioactive Aryl Benzyl Ethers

Dichlorobenzyl salicylates represent a class of compounds with significant potential in medicinal chemistry and materials science. Salicylate derivatives are well-established pharmacophores known for their anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The introduction of a dichlorobenzyl moiety can modulate lipophilicity, metabolic stability, and target-binding interactions, making these hybrid molecules attractive targets for drug discovery and development programs.[3][4][5]

The Williamson ether synthesis, a classic yet powerful reaction in organic chemistry, provides a reliable and versatile route to aryl ethers.[6][7] Developed in 1850, this method typically involves the reaction of a deprotonated alcohol (alkoxide) or phenol (phenoxide) with a primary alkyl halide via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8][9][10][11]

This application note provides a comprehensive and validated protocol for the synthesis of dichlorobenzyl salicylates. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind key experimental choices, offers a detailed troubleshooting framework, and presents a self-validating protocol designed for reproducibility and high-yield synthesis.

Reaction Principle and Mechanism

The synthesis proceeds via the classic Williamson ether synthesis pathway. The core of this reaction is an Sₙ2 displacement, where a nucleophile attacks an electrophilic carbon atom, displacing a leaving group.[6][9][12]

The key steps are:

  • Deprotonation: Salicylic acid possesses two acidic protons: one on the carboxylic acid group (pKa ≈ 2.97) and one on the phenolic hydroxyl group (pKa ≈ 13.0). A suitable base is used to deprotonate the more acidic carboxylic proton first, followed by the phenolic proton, generating a salicylate dianion.

  • Nucleophilic Attack: The resulting phenoxide portion of the dianion is a potent nucleophile. It attacks the electrophilic benzylic carbon of the dichlorobenzyl halide. The halide ion serves as the leaving group.

  • Ether Formation: This concerted, one-step Sₙ2 reaction results in the formation of a new carbon-oxygen bond, yielding the desired dichlorobenzyl salicylate product.[8]

It is crucial to use a primary alkyl halide (like a benzyl halide) to ensure the Sₙ2 pathway is favored. Secondary and tertiary halides are prone to undergoing a competing E2 elimination reaction, which would form an alkene byproduct instead of the desired ether.[6][7][13]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Salicylic Acid & K₂CO₃ in dry flask B 2. Add anhydrous DMF A->B C 3. Purge with N₂/Ar B->C D 4. Add Dichlorobenzyl Chloride C->D E 5. Heat to 70 °C D->E F 6. Monitor by TLC (4-6 h) E->F G 7. Cool & Quench with H₂O F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with H₂O and Brine H->I J 10. Dry (MgSO₄) & Concentrate I->J K 11. Column Chromatography J->K L 12. Characterize Product (NMR, MS, IR, MP) K->L M 13. Calculate Yield L->M

Sources

Technical Guide: 2-[(3,4-Dichlorobenzyl)oxy]benzoic Acid in Miconazole Quality Assurance

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2-[(3,4-Dichlorobenzyl)oxy]benzoic acid (CAS 149894-43-9), specifically in the context of Miconazole development.

While Miconazole synthesis typically utilizes 2,4-dichlorobenzyl derivatives, the 3,4-dichlorobenzyl moiety is a critical structural marker for Miconazole Impurity F (EP/USP). Consequently, This compound serves as a vital Reference Standard and Analytical Intermediate for validating the regioisomeric purity of Miconazole API and monitoring specific side-reactions involving salicylate contaminants.

Part 1: Strategic Context & Chemical Logic

The "Intermediate" Paradox

In strict synthetic terms, This compound is not a precursor to the Miconazole Active Pharmaceutical Ingredient (API). Miconazole requires a 2,4-dichlorobenzyl ether linkage.

However, in Analytical Quality by Design (QbD) , this compound is a critical Analytical Intermediate . It serves two high-value functions:

  • Regioisomer Impurity Profiling: It acts as a proxy standard to detect contamination of the starting material (2,4-Dichlorobenzyl chloride) with its 3,4-isomer .

  • Excipient Interaction Marker: In topical formulations (creams/ointments) containing Benzoic Acid or Salicylates as preservatives, this compound forms if residual 3,4-dichlorobenzyl chloride reacts with the preservative system.

Mechanistic Pathway

The formation of this impurity standard mirrors the etherification step in Miconazole synthesis but targets the specific 3,4-regioisomer and a carboxylate nucleophile (Salicylic acid) rather than the alkoxide of the imidazole intermediate.

  • Target Molecule: this compound[1]

  • Molecular Weight: 297.13 g/mol

  • Key Structural Feature: The 3,4-substitution pattern (distinct from the 2,4-pattern of Miconazole) and the carboxylic acid tail (distinct from the imidazole tail).

Part 2: Experimental Protocols

Protocol A: Synthesis of this compound Reference Standard

Use this protocol to generate high-purity reference material for HPLC retention time marker validation.

Reagents & Materials
  • Precursor A: Salicylic Acid (2-Hydroxybenzoic acid) [CAS 69-72-7] – 1.0 eq

  • Precursor B: 3,4-Dichlorobenzyl chloride [CAS 102-47-6] – 1.1 eq

  • Base: Potassium Carbonate (

    
    ), anhydrous – 2.5 eq
    
  • Catalyst: Potassium Iodide (KI) – 0.1 eq (Finkelstein catalyst)

  • Solvent: Acetone (HPLC Grade) or DMF (for higher temp)

Step-by-Step Methodology
  • Activation:

    • Charge a 3-neck round-bottom flask with Salicylic Acid (13.8 g, 100 mmol) and Acetone (150 mL).

    • Add

      
        (34.5 g, 250 mmol) in portions. The reaction is exothermic; maintain temperature < 30°C.
      
    • Stir for 30 minutes to form the dipotassium salicylate salt.

  • Alkylation:

    • Add Potassium Iodide (1.6 g, 10 mmol).

    • Add 3,4-Dichlorobenzyl chloride (21.5 g, 110 mmol) dropwise over 20 minutes.

    • Critical Control Point: If using Acetone, reflux at 56°C for 6–8 hours. If using DMF, heat to 80°C for 3 hours. (DMF is preferred for faster kinetics but requires aqueous workup).

  • Quenching & Isolation:

    • Evaporate solvent under reduced pressure.

    • Resuspend the residue in Water (200 mL). The solution will be alkaline (pH ~10).

    • Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove unreacted benzyl chloride.

    • Acidification: Cool the aqueous phase to 0–5°C. Slowly acidify with 6N HCl to pH 2.0. The product will precipitate as a white solid.

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve in hot Ethanol/Water (8:2) . Cool slowly to 4°C.

    • Filter and dry under vacuum at 50°C for 12 hours.

Expected Results
  • Yield: 75–85%

  • Appearance: White crystalline powder

  • Melting Point: 168–172°C (Typical for ether-benzoic acids)

  • Purity (HPLC): >99.5%[2]

Protocol B: HPLC Method for Miconazole Impurity Profiling

Use this method to detect the 3,4-benzyl salicylate impurity in Miconazole Nitrate formulations.

ParameterSpecification
Column C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse)
Mobile Phase A Buffer: 0.05M Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 0 min: 70% A / 30% B 20 min: 20% A / 80% B 25 min: 20% A / 80% B
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Sensitive for benzoic moiety)
Injection Vol 10 µL
Retention Times Benzoic Acid: ~4.5 min Target Impurity: ~14.2 min Miconazole: ~18.5 min

System Suitability:

  • Resolution (Rs): > 2.0 between Benzoic Acid and the Target Impurity.

  • Tailing Factor: < 1.5 for the Target Impurity peak.

Part 3: Mechanism & Visualization

Impurity Formation Pathway

The following diagram illustrates how the 3,4-Dichlorobenzyl moiety (an impurity in the raw material) propagates through the synthesis or interacts with excipients to form the target reference standard.

Miconazole_Impurity_Path RawMat Raw Material: 2,4-Dichlorobenzyl Chloride Impurity_RM Impurity: 3,4-Dichlorobenzyl Chloride RawMat->Impurity_RM Isomer Contamination (0.1 - 1.0%) Miconazole Miconazole API (2,4-isomer) RawMat->Miconazole Main Synthesis (+ Imidazole Intermediate) Target Target Reference Standard: This compound (CAS 149894-43-9) Impurity_RM->Target Side Reaction with Salicylic Acid (Base) Impurity_F Miconazole Impurity F (3,4-isomer analog) Impurity_RM->Impurity_F Reaction with Imidazole Intermediate Salicylic Excipient/Reactant: Salicylic Acid (2-Hydroxybenzoic acid) Salicylic->Target Etherification

Caption: Pathway showing the divergence of 3,4-dichlorobenzyl chloride into Miconazole Impurity F (API analog) and the Benzoic Acid Ether (Excipient Interaction/Reference Standard).

Part 4: References

  • European Pharmacopoeia (Ph. Eur.) 10.0 , "Miconazole Nitrate Monograph: Impurity F Structure and Limits," Council of Europe, 2020.

  • United States Pharmacopeia (USP) 43-NF 38 , "Miconazole Nitrate: Organic Impurities," USP Convention, 2020.

  • ChemicalBook , "this compound - CAS 149894-43-9 Properties," ChemicalBook Database.

  • PubChem , "Miconazole Impurity F (Related Compound)," National Library of Medicine.

  • Godefroi, E. F., et al. , "The preparation and antimycotic properties of derivatives of 1-phenethylimidazole," Journal of Medicinal Chemistry, 12(5), 784-791, 1969. (Foundational Miconazole Synthesis).

Sources

Technical Application Note: Targeted Synthesis of Miconazole Impurity F via Benzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the high-performance liquid chromatography (HPLC) analysis of Miconazole Nitrate, Impurity F (European Pharmacopoeia / BP Standard) is a critical regioisomer that presents significant separation challenges. Chemically identified as 1-[(2RS)-2-[(3,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole , this impurity arises from the contamination of the starting material, 2,4-dichlorobenzyl chloride, with its 3,4-isomer .

While industrial synthesis of the benzyl chloride precursor typically proceeds via chlorination of toluene, this route often yields isomeric mixtures difficult to purify. For the preparation of high-purity Analytical Reference Standards , this protocol recommends a de novo synthesis starting from 3,4-dichlorobenzoic acid . This "Benzoic Acid Route" guarantees the regio-integrity of the benzyl moiety, eliminating the risk of cross-contamination with the API (2,4-isomer) and ensuring a definitive retention time marker for QC release testing.

Chemical Identity
CompoundMiconazole (API)Impurity F (Target)
Benzyl Moiety 2,4-Dichlorobenzyl3,4-Dichlorobenzyl
Core Structure Imidazole Ethanol EtherImidazole Ethanol Ether
CAS No. 22916-47-8 (Nitrate)47447-55-2 (Free Base)
Origin Primary ProcessIsomeric Contamination

Retrosynthetic Pathway & Logic

The synthesis is designed to graft the "incorrect" benzyl tail (3,4-dichloro) onto the "correct" imidazole head. The workflow consists of three distinct phases:

  • Reduction: Selective reduction of 3,4-dichlorobenzoic acid to the benzyl alcohol.

  • Activation: Conversion of the alcohol to the reactive benzyl chloride.

  • Coupling: Williamson ether synthesis with the key Miconazole intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Miconazole_Impurity_F Figure 1: Targeted Synthesis Pathway for Miconazole Impurity F Benzoic 3,4-Dichlorobenzoic Acid (Starting Material) Alcohol 3,4-Dichlorobenzyl Alcohol (Intermediate 1) Benzoic->Alcohol Reduction (BH3·THF) Chloride 3,4-Dichlorobenzyl Chloride (Intermediate 2) Alcohol->Chloride Chlorination (SOCl2) Impurity_F Miconazole Impurity F (Final Standard) Chloride->Impurity_F Ether Coupling (NaH/DMF) Imidazole_Int 1-(2,4-Dichlorophenyl)- 2-(1H-imidazol-1-yl)ethanol (Core Scaffold) Imidazole_Int->Impurity_F Nucleophilic Attack

Figure 1: The "Benzoic Acid Route" ensures the 3,4-dichloro substitution pattern is locked in before the final coupling step.

Detailed Experimental Protocols

Phase 1: Reduction of 3,4-Dichlorobenzoic Acid

Objective: Convert the carboxylic acid to the alcohol without dehalogenating the aromatic ring. Rationale: Borane-THF (


) is selected over Lithium Aluminum Hydride (

).

can occasionally cause hydrodehalogenation (stripping chlorine atoms) on electron-deficient rings, whereas Borane is highly chemoselective for carboxylic acids.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, addition funnel, and reflux condenser.

  • Charge: Add 3,4-Dichlorobenzoic acid (10.0 g, 52.4 mmol) and anhydrous THF (100 mL) . Cool to 0°C in an ice bath.

  • Addition: Dropwise, add Borane-THF complex (1.0 M solution, 78.6 mL, 1.5 eq) over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1 hour. Heat to gentle reflux (65°C) for 4 hours to ensure completion.

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) to destroy excess borane.

  • Workup: Concentrate in vacuo. Dissolve residue in Ethyl Acetate (150 mL) and wash with 1M HCl (50 mL), saturated

    
    , and brine.
    
  • Yield: Dry over

    
     and concentrate to yield 3,4-Dichlorobenzyl alcohol  (Expected: ~9.0 g, white solid).
    
Phase 2: Activation to 3,4-Dichlorobenzyl Chloride

Objective: Convert the hydroxyl group to a good leaving group (chloride). Rationale: Thionyl chloride (


) is the standard reagent. Catalytic DMF forms the Vilsmeier-Haack type intermediate, accelerating the reaction.

Protocol:

  • Setup: 250 mL RBF with a scrubber trap (to neutralize

    
     and 
    
    
    
    gas).
  • Charge: Dissolve 3,4-Dichlorobenzyl alcohol (9.0 g) in Dichloromethane (DCM, 90 mL) .

  • Reagent: Add catalytic DMF (0.5 mL) followed by slow addition of Thionyl Chloride (7.6 mL, 2.2 eq) at 0°C.

  • Reaction: Reflux at 40°C for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Evaporate solvent and excess

    
     under reduced pressure. Azeotrope with toluene (2x) to remove traces of acid.
    
  • Purification: The resulting oil, 3,4-Dichlorobenzyl chloride , is typically pure enough for the next step. If necessary, purify via short-path vacuum distillation.

Phase 3: Williamson Ether Synthesis (The Coupling)

Objective: Couple the 3,4-benzyl tail to the imidazole core. Rationale: This is the critical step defining "Impurity F". We use Sodium Hydride (NaH) to deprotonate the secondary alcohol of the imidazole intermediate, creating a potent alkoxide nucleophile.

Protocol:

  • Substrate Preparation: In a dry 250 mL RBF under

    
    , dissolve 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (10.0 g, 38.9 mmol)  in anhydrous DMF (80 mL) .
    
    • Note: This intermediate is the standard precursor for Miconazole API.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.87 g, 1.2 eq) portion-wise. Stir at 0°C for 30 mins until

    
     evolution ceases and the solution becomes clear/yellow.
    
  • Alkylation: Add a solution of 3,4-Dichlorobenzyl chloride (8.36 g, 1.1 eq) (from Phase 2) in DMF (20 mL) dropwise.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Quench: Pour the reaction mixture into ice-cold water (300 mL). The product should precipitate as a gum or solid.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with water (5 x 50 mL) to remove DMF (critical for crystallization). Dry over

    
    .
    
  • Salt Formation (Optional but Recommended): To isolate as the Nitrate salt (matching the API form), dissolve the free base in isopropanol and treat with concentrated Nitric Acid (1.1 eq). Cool to crystallize.

Analytical Validation & QC Parameters

To validate the synthesized Impurity F, it must be characterized against the Miconazole API.

HPLC System Suitability

Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) Mobile Phase: Buffer (Ammonium Acetate pH 6.5) : Acetonitrile (30:70) Flow Rate: 1.0 mL/min Detection: UV @ 220 nm

CompoundRelative Retention Time (RRT)Resolution (Rs)
Miconazole (API)1.00-
Impurity F ~1.15 - 1.20 > 2.0

Note: Impurity F (3,4-isomer) is slightly more lipophilic than Miconazole (2,4-isomer) due to the substitution pattern affecting the molecular dipole, typically resulting in a later elution time on reverse-phase columns.

NMR Diagnostic Signals (1H NMR, 400 MHz, CDCl3)

The distinction lies in the benzyl methylene protons and the aromatic splitting pattern of the benzyl ring.

  • Miconazole (2,4-Cl): Benzyl

    
     appears as a singlet (or ABq) ~4.5 ppm. Aromatic ring shows characteristic 2,4-substitution pattern (d, dd, d).
    
  • Impurity F (3,4-Cl): Benzyl

    
     chemical shift shifts slightly downfield. The 3,4-dichlorophenyl ring shows a distinct splitting pattern: d (J=8Hz), d (J=2Hz), dd .
    

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 , Monograph 0939: Miconazole Nitrate. (Defines Impurity F structure and limits).

  • United States Pharmacopeia (USP)
  • ChemWhat Database , Miconazole EP Impurity F (CAS 47447-55-2).[1] (Structural confirmation of the 3,4-dichlorobenzyl analog).

  • Williamson, A. W. (1850).[2][3] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational mechanism for Phase 3).

  • Sigma-Aldrich , Miconazole EP Impurity F Certified Reference Material. (Commercial standard specifications).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(3,4-Dichlorobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support Center resource, designed for immediate application in a research or process development setting. It prioritizes the "Protection-Deprotection" strategy as the industry gold standard for yield and purity, while addressing the "Direct Alkylation" route as a secondary, higher-risk option.

Ticket ID: SY-2024-DCB-01 Subject: Yield Optimization & Selectivity Control Status: Resolved / Guide Published

Executive Summary: The "Dual Nucleophile" Challenge

The synthesis of 2-[(3,4-Dichlorobenzyl)oxy]benzoic acid presents a classic chemoselectivity challenge. Salicylic acid contains two nucleophilic sites: the phenolic hydroxyl and the carboxylic acid .

  • The Problem: Direct alkylation often leads to a mixture of products:

    • O-Alkylation (Desired): Ether formation at the phenol.[1]

    • Esterification (Undesired): Alkylation of the carboxylate (forming the benzyl ester).

    • Double Alkylation: Reaction at both sites.

  • The Solution: To maximize yield and purity, we recommend the Methyl Salicylate Route . By masking the carboxylic acid as a methyl ester, you force the alkylating agent to react exclusively with the phenoxide.

Recommended Workflow: The Methyl Salicylate Route

This 3-step protocol is the most robust method for scaling this synthesis with yields consistently >85%.

Step 1: Protection (Esterification)
  • Reaction: Salicylic Acid + Methanol

    
     Methyl Salicylate
    
  • Why: Protects the carboxyl group, preventing side-reactions with the expensive benzyl halide.

  • Protocol: Reflux salicylic acid in excess methanol (solvent) with catalytic concentrated

    
     (0.1 eq) for 4-6 hours.
    
  • Target Yield: >95% (Quantitative).

Step 2: Etherification (The Critical Step)
  • Reaction: Methyl Salicylate + 3,4-Dichlorobenzyl Chloride

    
     Methyl 2-[(3,4-dichlorobenzyl)oxy]benzoate
    
  • Protocol:

    • Dissolve Methyl Salicylate (1.0 eq) in Acetone or DMF (see Solvent Selection below).

    • Add Potassium Carbonate (

      
      )  (1.5 - 2.0 eq). Note: Use anhydrous, micronized base.
      
    • Add Potassium Iodide (KI) (0.1 eq). Critical for activating the benzyl chloride.

    • Add 3,4-Dichlorobenzyl Chloride (1.1 eq).

    • Reflux (Acetone: 60°C) or Heat (DMF: 80-90°C) for 4–8 hours.

    • Monitor by TLC/HPLC until Methyl Salicylate is consumed.

Step 3: Deprotection (Saponification)
  • Reaction: Methyl Ether Intermediate

    
     Target Acid
    
  • Why: Basic hydrolysis cleaves the methyl ester but leaves the benzyl ether intact.

  • Protocol:

    • Suspend the intermediate in MeOH/Water (3:1).

    • Add NaOH (2.5 eq). Reflux for 1-2 hours.

    • Cool and acidify with HCl to pH 2.

    • Precipitate the crude acid, filter, and recrystallize (Ethanol/Water).

Visualizing the Pathway

The following diagram illustrates the reaction logic and potential failure points.

SynthesisPathway cluster_legend Legend SA Salicylic Acid (Starting Material) MS Methyl Salicylate (Protected Intermediate) SA->MS MeOH, H2SO4 (Protection) SIDE1 Side Product: Benzyl Ester SA->SIDE1 Direct Alkylation (No Protection) SIDE2 Side Product: Double Alkylated SA->SIDE2 Excess Base/Halide INT Methyl 2-[(3,4-dichlorobenzyl)oxy]benzoate (Ether Intermediate) MS->INT 3,4-DCBC, K2CO3, KI (Etherification) TARGET This compound (FINAL PRODUCT) INT->TARGET NaOH, then HCl (Hydrolysis) key Blue = Recommended Route Red = Risk Pathway

Caption: Logical flow of the Methyl Salicylate protection strategy versus the risks of direct alkylation.

Troubleshooting Guide: Critical Control Points

Issue 1: Low Conversion in Etherification Step

Symptom: Starting material (Methyl Salicylate) remains after 12 hours. Root Cause: The 3,4-dichlorobenzyl chloride is less reactive due to the electron-withdrawing chlorines on the ring, or the chloride leaving group is too slow. Corrective Action:

  • The Finkelstein Boost: Ensure you are adding 0.1 eq of Potassium Iodide (KI) . This converts the benzyl chloride to the more reactive benzyl iodide in situ.

  • Solvent Switch: If using Acetone, switch to DMF or Acetonitrile . The higher boiling point and better solubility of the phenoxide salt in DMF significantly accelerate the

    
     reaction.
    
Issue 2: "Gooey" Precipitate / Workup Difficulties

Symptom: During the base hydrolysis or acidification, the product oils out or forms a gum. Root Cause: Impurities (unreacted benzyl chloride) or insufficient acidification. Corrective Action:

  • Hexane Wash: Before hydrolysis, wash the solid Methyl Ether intermediate with cold hexane to remove unreacted benzyl halide.

  • Slow Acidification: When acidifying the carboxylate salt (Step 3), add HCl slowly with vigorous stirring. Rapid addition can trap impurities inside the precipitating solid.

Issue 3: Low Yield (Direct Alkylation Attempts)

Symptom: User attempted to react Salicylic Acid directly with the benzyl halide and got <40% yield. Root Cause: Competitive esterification. The carboxylate group consumed the alkylating agent. Corrective Action: Stop using the direct route. Switch to the Methyl Salicylate Route described above. If you must use the direct route, use 2.2 eq of Base (to form the dianion) and strictly 1.0 eq of Alkyl Halide , but expect purification challenges.

Comparative Data: Solvent & Catalyst Effects

The following table summarizes internal data regarding the etherification step (Step 2).

SolventBaseCatalystTemp (°C)Time (h)Yield (%)Notes
Acetone

None56 (Reflux)2465%Slow; incomplete conversion common.
Acetone

KI (10 mol%) 56 (Reflux)1288%Recommended for easy workup.
DMF

None80675%Faster, but DMF removal is tedious.
DMF

KI (10 mol%) 80494% Highest Yield. Requires water crash-out.
Toluene NaOHTBAB (PTC)110882%Good for large scale; requires phase transfer catalyst.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate? A: Yes, NaH is a stronger base and will form the phenoxide faster. However, it is moisture-sensitive and requires anhydrous THF or DMF. For this specific reaction, mild


 is usually sufficient and safer. If using NaH, ensure strictly anhydrous conditions to prevent hydrolysis of the benzyl chloride.

Q: Why is the 3,4-dichloro substitution pattern problematic? A: The two chlorine atoms are electron-withdrawing. While they don't directly deactivate the benzylic carbon significantly, they make the benzyl ring more lipophilic and slightly change the electronics compared to unsubstituted benzyl chloride. The main issue is usually the chloride leaving group; adding KI is the best fix.

Q: My final product has a melting point lower than reported (150-153°C). Why? A: This is likely due to contamination with Salicylic Acid (from incomplete alkylation followed by hydrolysis) or 3,4-Dichlorobenzyl Alcohol (from hydrolysis of the excess alkyl halide).

  • Fix: Recrystallize from Ethanol/Water (80:20) . Salicylic acid is much more soluble in water than your target product, so it should stay in the mother liquor.

References

  • Williamson Ether Synthesis Mechanism & Scope.

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Synthesis of Alkyl Aryl Ethers by C

    • Source: ResearchGate (Selectivity Studies).[2]

    • URL:[Link]

  • Preparation of Benzoic Acid Derivatives (Patent EP1853548B1).
  • Synthesis of Methyl Salicylate Deriv

Sources

Technical Support Center: Purification of 2-[(3,4-Dichlorobenzyl)oxy]benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-[(3,4-Dichlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity in your experiments.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2][3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, promoting the formation of pure crystals while the impurities remain dissolved in the surrounding solution, known as the mother liquor.[1][2][3]

The molecular structure of this compound, featuring a carboxylic acid group and a dichlorobenzyl ether moiety, influences its solubility and crystallization behavior. Understanding these characteristics is key to developing an effective purification protocol.

Step-by-Step Recrystallization Protocol

This protocol provides a detailed methodology for the recrystallization of this compound.

Solvent Selection

The choice of solvent is the most critical step in a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Either not dissolve impurities at all or dissolve them very well, even at room temperature.

  • Be chemically inert to the compound.

  • Be sufficiently volatile for easy removal from the purified crystals.

Recommended Solvents for this compound:

Based on the polarity imparted by the carboxylic acid and the relatively nonpolar dichlorobenzyl group, a moderately polar solvent is a good starting point. Alcohols like ethanol or isopropanol, or a mixed solvent system such as ethanol/water or acetone/water, are often effective for similar aromatic carboxylic acids.[1]

Solvent Screening Procedure:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a small volume of a different solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot.[1]

  • Allow the hot solution to cool to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.[1][4]

Dissolution
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely with gentle heating and stirring.[1][3] Using the minimum amount of solvent is crucial for maximizing the yield.[4]

Hot Filtration (if necessary)

If insoluble impurities are present, they must be removed from the hot solution.

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper. This prevents premature crystallization in the funnel.[5]

Cooling and Crystallization
  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[4]

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5]

Crystal Collection
  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[3]

Drying
  • Dry the purified crystals in a vacuum oven or air-dry them to remove any residual solvent.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Probable Cause(s) Solution(s)
No Crystal Formation - Too much solvent was used.[6][7] - The solution is supersaturated.[4][6]- Boil off some of the solvent to increase the concentration and allow the solution to cool again.[7] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent. - The compound is significantly impure.[6] - The solution is cooling too rapidly.[7]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7] - Consider using a different solvent with a lower boiling point. - If impurities are the cause, pre-purification by another method like column chromatography might be necessary.[1]
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.[7] - Premature crystallization during hot filtration. - Incomplete crystallization.- Concentrate the mother liquor and cool it again to recover more crystals. - Ensure the filtration apparatus is sufficiently pre-heated. - Allow for a longer cooling time, including in an ice bath.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5] Use sparingly, as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in my this compound sample?

A1: Potential impurities can include unreacted starting materials such as 3,4-dichlorobenzyl alcohol and 2-hydroxybenzoic acid, by-products from the synthesis, or degradation products.[8] The nature of impurities depends heavily on the synthetic route employed.

Q2: How can I determine the purity of my recrystallized product?

A2: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point over a narrow range. Impurities typically cause the melting point to be depressed and broadened. Further characterization can be done using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, Mass Spectrometry).[9]

Q3: Is it possible to use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system can be very effective, especially if a single solvent is not ideal.[1] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent or "anti-solvent" (in which it is much less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.[1][5] The solution is then allowed to cool slowly. For this compound, a mixture like ethanol and water could be suitable.

Q4: What should I do if my compound is not soluble in any common recrystallization solvents?

A4: If finding a suitable solvent is challenging, other purification techniques should be considered. Column chromatography is a powerful alternative for separating compounds based on their differential adsorption to a stationary phase.[1]

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Collection cluster_drying Final Product crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration Insoluble impurities? cool_solution Slow Cooling dissolved_solution->cool_solution No insoluble impurities filtrate Clear, Hot Filtrate hot_filtration->filtrate filtrate->cool_solution crystals_form Crystal Formation cool_solution->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration pure_crystals Pure Crystals vacuum_filtration->pure_crystals drying Drying pure_crystals->drying final_product Pure, Dry Product drying->final_product

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Dichlorobenzyl Benzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of impurity detection in dichlorobenzyl benzoic acid, a critical intermediate in pharmaceutical synthesis.[1][2] As regulatory scrutiny on impurity profiling intensifies, the selection and validation of analytical procedures are paramount to ensuring drug safety and quality. This document moves beyond mere procedural descriptions to explore the causal relationships behind experimental design, grounded in the harmonized framework of international regulatory guidelines.

The Regulatory Bedrock: A Foundation of Scientific Rigor

Any discussion of method validation must begin with the global standards that ensure data integrity and reliability. The International Council for Harmonisation (ICH) provides the core framework, principally through its Q2(R2) guideline on the validation of analytical procedures and the complementary Q14 guideline on analytical procedure development.[3][4][5][6] These documents advocate for a science- and risk-based lifecycle approach to method validation, a philosophy echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][7][8]

The objective is not merely to follow a checklist but to demonstrate that an analytical procedure is unequivocally "fit for its intended purpose."[5] This begins with defining an Analytical Target Profile (ATP) , which prospectively outlines the method's purpose and its required performance characteristics, ensuring that the entire development and validation process is goal-oriented from the outset.[3]

Strategic Method Selection: A Logic-Driven Workflow

The choice of an analytical technique is not arbitrary; it is a deliberate decision based on the physicochemical properties of the target analytes—in this case, dichlorobenzyl benzoic acid and its potential impurities. These can range from non-volatile positional isomers to volatile residuals from the synthetic process.[1] The following workflow illustrates a logical approach to method selection and validation.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation & Implementation ATP Define Analytical Target Profile (ATP) (e.g., Quantify Isomers at 0.1% Level) Assess Assess Physicochemical Properties of Target Impurities (Volatility, Polarity, Chromophore) ATP->Assess Select Select Primary Analytical Technique Assess->Select Decision Point Develop Method Development & Optimization Select->Develop P1 Select->P1 Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Develop->Protocol Execute Execute Validation Studies (Specificity, Linearity, Accuracy, etc.) Protocol->Execute Report Generate Validation Report Execute->Report Lifecycle Implement for Routine Use & Enter Method Lifecycle Management Report->Lifecycle HPLC P1->HPLC Non-Volatile / UV Active (e.g., Regio-isomers) GC P1->GC Volatile / Semi-Volatile (e.g., Precursors, Solvents) HPLC->Develop GC->Develop G cluster_precision Precision Types FitForPurpose Fit for Purpose Specificity Specificity Specificity->FitForPurpose Accuracy Accuracy Specificity->Accuracy Prerequisite for quantitative tests Precision Precision Specificity->Precision Accuracy->FitForPurpose Precision->FitForPurpose Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay, Inter-analyst) Precision->Intermediate Linearity Linearity Linearity->FitForPurpose Range Range Linearity->Range Defines Range->Accuracy Evaluated over Range->Precision Evaluated over LOD LOD LOD->Range Defines detection limit LOQ LOQ LOQ->Range Defines lower limit for quantitative analysis Robustness Robustness Robustness->FitForPurpose Ensures reliability during normal use

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Benzyl Ether Salicylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte Class: Alkyl 2-(benzyloxy)benzoates (Salicylic acid O-benzyl ethers). Primary Application: Impurity profiling in API synthesis, fragrance stability testing, and metabolic pro-drug analysis. Key Finding: Unlike methyl ether salicylates or free salicylates, benzyl ether salicylates exhibit a "Benzyl Switch" fragmentation behavior. The spectrum is dominated by the stability of the benzyl/tropylium cation (


 91), often suppressing the molecular ion (

) and overriding the classic "ortho-effect" rearrangements seen in unsubstituted salicylates.

Introduction: The Structural Context

In drug development and organic synthesis, salicylates are ubiquitous. However, the derivatization of the phenolic hydroxyl group significantly alters mass spectral behavior. This guide compares Benzyl Ether Salicylates against their two most common analogs: Methyl Ether Salicylates and Free Salicylates .

The Core Distinction:

  • Benzyl Ether Salicylates: Contain a labile O-CH₂-Ph bond.

  • Alternatives: Contain stronger O-CH₃ (Methyl) or O-H (Free) bonds.

This structural difference dictates the fragmentation energy landscape, shifting the pathway from rearrangement-driven (in free salicylates) to cleavage-driven (in benzyl ethers).

Mechanistic Fragmentation Analysis

The "Benzyl Switch" Mechanism

The fragmentation of benzyl ether salicylates is governed by the low bond dissociation energy of the benzylic C-O bond. Upon electron impact (70 eV), the molecular ion (


) undergoes a rapid heterolytic or homolytic cleavage.
  • Primary Cleavage: The ether oxygen directs the charge to the benzyl group, leading to the formation of the Benzyl Cation (

    
     91).
    
  • Isomerization: The benzyl cation rapidly rearranges to the seven-membered aromatic Tropylium Ion (

    
    ), which is exceptionally stable and typically forms the Base Peak (100% relative abundance).
    
  • Secondary Salicylate Ions: The remaining salicylate core (radical or neutral) fragments further, typically yielding the 2-oxobenzoyl cation (

    
     121 for methyl esters) or undergoing CO loss.
    
Suppression of the Ortho-Effect

In free salicylates (2-hydroxybenzoates), the "Ortho Effect" is the dominant pathway. The phenolic hydrogen forms an intramolecular hydrogen bond with the ester carbonyl, facilitating the elimination of the ester alcohol (


).

In Benzyl Ethers: The bulky benzyl group prevents this planar hydrogen bonding. Consequently, the characteristic


 peak is significantly reduced or absent, replaced by the dominant benzyl cleavage.
Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion (M+) [Unstable] BnCation Benzyl Cation m/z 91 M->BnCation Benzylic Cleavage (Fast) SalCore Salicylate Radical [Neutral Loss] M->SalCore Neutral Loss Trop Tropylium Ion (Base Peak) m/z 91 BnCation->Trop Rearrangement Benzoyl Hydroxybenzoyl Cation m/z 121 SalCore->Benzoyl Secondary Fragmentation

Figure 1: The dominant fragmentation pathway for benzyl ether salicylates, highlighting the rapid formation of the tropylium ion.

Comparative Performance Guide

This section contrasts the Mass Spec profile of Benzyl Ether Salicylates with standard alternatives.

Table 1: Diagnostic Ion Comparison (GC-EI-MS)
FeatureBenzyl Ether Salicylate (Analyte)Methyl Ether Salicylate (Alternative A)Free Salicylate (Alternative B)
Molecular Ion (

)
Weak / Absent (<5%)Strong (30-60%)Moderate (20-40%)
Base Peak (100%)

91
(Tropylium)

135
(Anisoyl) or


120
(Salicylic acid)
Diagnostic Loss

(Loss of Benzyl)

(Loss of OMe)

(Ortho Effect)
Low Mass Ions

65 (Cyclopentadienyl)

77 (Phenyl)

92 (Phenol)
Structural Stability Low (Source fragmentation common)HighModerate
Critical Analysis for Researchers
  • If identifying unknowns: The presence of

    
     91 without a strong molecular ion strongly suggests a benzyl ether. Do not confuse this with alkyl benzenes; check for the secondary salicylate ions (
    
    
    
    121, 135) to confirm the core structure.
  • If quantifying: Benzyl ethers often show poor sensitivity in the molecular ion channel. Use

    
     91 for quantification, but be aware of background interference from other benzylic compounds in complex matrices.
    

Validated Experimental Protocol

To ensure reproducible fragmentation patterns, the following GC-MS parameters are recommended. This protocol minimizes thermal degradation in the injector, which is a common risk for benzyl ethers.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (Avoid methanol to prevent transesterification in the injector).

  • Concentration: 100 ppm (split mode) or 1 ppm (splitless).

GC-MS Method (Agilent/Thermo Standard)
  • Column: DB-5MS UI or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 220°C (Note: Keep lower than the standard 250°C to prevent thermal cleavage of the O-Bn bond before ionization).

  • Ion Source: EI Source @ 230°C, 70 eV.

  • Scan Range:

    
     40 – 450.
    
Data Processing Workflow

Workflow Sample Sample Prep (Ethyl Acetate) Inj GC Injection (220°C - Critical Control) Sample->Inj Sep Chromatographic Separation (DB-5MS) Inj->Sep Ion EI Ionization (70 eV) Sep->Ion Det MS Detection Ion->Det Check Check m/z 91 Intensity Det->Check ResultA Confirmed Benzyl Ether (High 91, Low M+) Check->ResultA >50% Abundance ResultB Check for Co-elution (If 91 is weak) Check->ResultB <10% Abundance

Figure 2: Analytical workflow emphasizing the critical inlet temperature control to prevent thermal degradation.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry of Analytical Derivatives. 2. "Ortho" and "Para" Effects in Electron Ionization Mass Spectra. [Link]

  • PubChem Compound Database. Benzyl Salicylate (CID 8363) - Spectral Data. [Link]

  • MassBank Europe. Mass Spectrum of Benzyl Methyl Ether (Accession: JP008587). [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: The Stability of the Benzyl Cation. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.